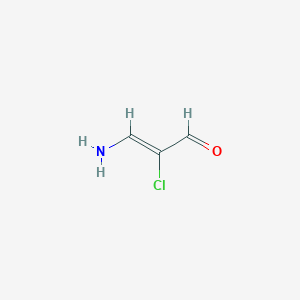

3-Amino-2-chloroacrolein

Descripción

Importance of Substituted Acrolein Derivatives in Organic Chemistry

Substituted acrolein derivatives are a class of α,β-unsaturated aldehydes that serve as important intermediates in a wide range of chemical transformations. researchgate.netmdpi.com Their conjugated system, consisting of a carbon-carbon double bond and an aldehyde group, imparts high reactivity, making them valuable precursors in fine organic synthesis. mdpi.com These compounds are utilized in the production of various commercially significant products, including dyes, pesticides, and pharmaceuticals. mdpi.com

The presence of various functional groups attached to the acrolein backbone significantly influences their chemical behavior, allowing for a diverse array of applications. researchgate.net For instance, they can participate in Michael additions, Diels-Alder reactions, and other cycloadditions, leading to the formation of five-, six-, and seven-membered nitrogen heterocycles like pyrazoles and quinolines. d-nb.info The ability to introduce different substituents onto the acrolein structure provides chemists with a powerful tool to tailor the properties of the resulting molecules for specific applications in medicine, agriculture, and materials science. researchgate.netmdpi.com

Scope and Academic Relevance of 3-Amino-2-chloroacrolein Studies

This compound, with its unique combination of an amino group, a chloro substituent, and an aldehyde functional group, presents a distinct reactivity profile that is of considerable interest to the academic and industrial research communities. smolecule.com Its primary academic relevance lies in its role as a key intermediate in the synthesis of various high-value organic compounds.

One of the most notable applications of this compound is in the preparation of specific enzyme inhibitors. smolecule.comchemicalbook.com For example, it is a crucial reagent in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. smolecule.com The compound's structure allows it to be a versatile starting material for constructing complex heterocyclic frameworks, which are common motifs in medicinally active compounds. chembk.com Research has also explored its use in the synthesis of protease inhibitors for treating diseases like Alzheimer's and HIV, as well as in the development of anti-hypertensive medications.

Beyond its pharmaceutical applications, this compound is also investigated for its potential in materials science, such as in the synthesis of polymers and protective coatings. The study of its synthesis and reactivity continues to be an active area of research, with a focus on developing more efficient and environmentally benign synthetic methods. google.compatsnap.com

Chemical Profile of this compound

This section details the chemical and physical properties of this compound, providing a foundational understanding of this compound.

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₄ClNO smolecule.comcymitquimica.com |

| Molecular Weight | 105.52 g/mol smolecule.com |

| IUPAC Name | (Z)-3-amino-2-chloroprop-2-enal smolecule.com |

| Appearance | Brown to dark beige solid smolecule.com |

| Boiling Point | ~316.3°C smolecule.com |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol (B129727) smolecule.comchembk.com |

| CAS Number | 221615-73-2 cymitquimica.com |

Synthesis and Reactions of this compound

The preparation and subsequent chemical transformations of this compound are central to its utility in organic synthesis.

Synthesis

A common method for synthesizing this compound involves the reaction of 2-chloroacrolein (B1216256) with ammonia (B1221849) or other amine compounds. chembk.com Another well-documented route starts from mucochloric acid. google.compatsnap.com This multi-step process involves the reaction of mucochloric acid with an amine, such as p-methylaniline, to form an intermediate, which is then hydrolyzed and subsequently reacted with aqueous ammonia to yield the final product. google.compatsnap.com This method is noted for its potential for industrial-scale production. google.com

Chemical Reactions

The reactivity of this compound is characterized by its multiple functional groups. The chlorine atom can be displaced by various nucleophiles in substitution reactions. The amino group and the aldehyde can participate in condensation reactions to form heterocyclic structures. For instance, it reacts with 2-aminophenol (B121084) to produce hydroxy derivatives of chromenoquinoline. smolecule.com The compound can also undergo oxidation to form the corresponding oxo derivatives or be reduced to its alcohol or amine counterparts.

Applications in Research and Synthesis

The unique structural features of this compound make it a valuable tool in various areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

As previously mentioned, a significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. smolecule.com Its role in the production of the selective COX-2 inhibitor, Etoricoxib, is a prime example of its importance in medicinal chemistry. chemicalbook.comgoogle.com The synthesis of Etoricoxib involves the condensation of this compound with a specific ketone derivative. google.com

Building Block for Heterocyclic Compounds

The ability of this compound to participate in cyclization reactions makes it an excellent starting material for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. chembk.com These heterocyclic systems are prevalent in many biologically active molecules, and the use of this compound provides an efficient pathway to access these complex structures.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C3H4ClNO |

|---|---|

Peso molecular |

105.52 g/mol |

Nombre IUPAC |

(Z)-3-amino-2-chloroprop-2-enal |

InChI |

InChI=1S/C3H4ClNO/c4-3(1-5)2-6/h1-2H,5H2/b3-1- |

Clave InChI |

YDXUHJLPRDBHIH-IWQZZHSRSA-N |

SMILES isomérico |

C(=C(/C=O)\Cl)\N |

SMILES canónico |

C(=C(C=O)Cl)N |

Origen del producto |

United States |

Synthetic Methodologies for 3 Amino 2 Chloroacrolein

Historical Development of Synthetic Routes

Early synthetic approaches to 3-Amino-2-chloroacrolein often involved the preparation of a key precursor, 2-chloromalondialdehyde. One of the first documented methods for preparing this intermediate was reported by Dieckmann and Platz in 1904, which utilized mucochloric acid as a starting material. quickcompany.in This early route involved the reaction of mucochloric acid with aniline (B41778), a highly toxic reagent. The resulting anilido intermediate was then subjected to hydrolysis and subsequent treatment under strongly basic conditions at high temperatures, followed by acidification with a strong acid. google.com

Established Synthetic Pathways

Modern synthetic chemistry has focused on developing more streamlined and optimized routes to this compound. The most prominent of these established pathways begins with mucochloric acid, avoiding the separate synthesis of the challenging 2-chloromalondialdehyde intermediate under harsh conditions.

A widely adopted and optimized three-step synthesis starting from mucochloric acid has been developed, which offers advantages in terms of yield, safety, and operational simplicity. google.com This pathway involves the formation of a stable intermediate through reaction with an aromatic amine, followed by hydrolysis and a final amination step.

The first step of this pathway involves the reaction of mucochloric acid with an aromatic amine. To improve upon the safety profile of the historical Dieckmann method, the highly toxic aniline is replaced with p-methylaniline (p-toluidine). P-methylaniline is a solid with lower toxicity and higher nucleophilicity, which contributes to a high-yield reaction. google.com The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) and results in the formation of an intermediate salt, 3-(p-toluidino)-2-chloroacrolein p-toluidine (B81030) hydrochloride. google.com

| Parameter | Value | Reference |

| Starting Material | Mucochloric Acid | google.com |

| Reagent | p-Methylaniline | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Molar Ratio (Mucochloric Acid : p-Methylaniline) | 1 : 2.0 - 2.5 | google.com |

| Product | 3-(p-toluidino)-2-chloroacrolein p-toluidine hydrochloride | google.com |

The intermediate salt obtained from the first step is then hydrolyzed in a mild, organic acidic medium. This process converts the p-toluidine hydrochloride salt into 3-(p-toluidino)-2-chloroacrolein. google.com The use of organic acids like acetic acid or formic acid in an aqueous solution provides a controlled environment for the hydrolysis. google.com This step is crucial for preparing the substrate for the final amination reaction.

| Parameter | Value | Reference |

| Starting Material | 3-(p-toluidino)-2-chloroacrolein p-toluidine hydrochloride | google.com |

| Hydrolysis Medium | Organic Acid (e.g., Acetic Acid, Formic Acid) in Water | google.com |

| Mass Ratio (Organic Acid : Water) | 0.01 - 0.05 : 1 | google.com |

| Weight Ratio (Water : Intermediate) | 5 - 10 : 1 | google.com |

| Product | 3-(p-toluidino)-2-chloroacrolein | google.com |

The final step in this pathway is the amination of 3-(p-toluidino)-2-chloroacrolein to yield the target compound, this compound. This transformation is achieved by reacting the intermediate in aqueous ammonia (B1221849) (ammonia water). google.com The amino group from the ammonia displaces the p-toluidino group, leading to the formation of the final product. This method simplifies the process, enhances impurity removal, and avoids the harsh conditions of earlier synthetic routes. google.com

| Parameter | Value | Reference |

| Starting Material | 3-(p-toluidino)-2-chloroacrolein | google.com |

| Reagent | Aqueous Ammonia | google.com |

| Ammonia Concentration | ~25% | google.com |

| Mass Ratio (Aqueous Ammonia : Intermediate) | 5 - 10 : 1 | google.com |

| Product | This compound | google.com |

An alternative synthetic approach involves the use of precursors like chloroacetaldehyde. This route typically proceeds through the formation of 2-chloromalondialdehyde. For instance, 2-chloromalondialdehyde can be synthesized from chloroacetyl chloride, a derivative of chloroacetic acid, by reacting it with dimethylformamide in the presence of reagents like oxalyl chloride. quickcompany.in

Once the 2-chloromalondialdehyde intermediate is obtained, it can be converted to this compound. As referenced in Chinese patent 98811147.0, the synthesis involves the reaction of an intermediate derived from 2-chloromalondialdehyde with ammonia liquor to furnish the final product. google.com This pathway underscores the centrality of 2-chloromalondialdehyde in certain synthetic strategies, even though its preparation can be complex and require corrosive materials. quickcompany.in

Electrophilic Addition Approaches Involving Acrolein Derivatives

While direct electrophilic addition to a simple acrolein derivative is less common for producing the title compound, a conceptually related and highly important method involves the use of a Vilsmeier-Haack type reaction to construct the chloroacrolein backbone. This approach relies on the in situ generation of a potent electrophilic species which then reacts to form a key precursor, 2-chloromalonaldehyde (B104417).

The Vilsmeier-Haack reaction typically involves the interaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent is the key electrophile. In the synthesis of 2-chloromalonaldehyde, chloroacetyl chloride is reacted with DMF and POCl₃. The process is believed to proceed through the formation of a Vilsmeier-type reagent which then facilitates the introduction of both the chloro and formyl groups. quickcompany.in The resulting 2-chloromalonaldehyde is a direct precursor that can be converted to this compound via amination. This method represents a powerful electrophilic approach to building the core structure required for the target molecule.

Another significant synthetic route begins with mucochloric acid. google.com In a multi-step process detailed in patent literature, mucochloric acid is used as the initial raw material. google.compatsnap.com This method, while not a direct electrophilic addition to a simple acrolein, involves the transformation of a highly functionalized precursor into the desired product. The patented method comprises reacting mucochloric acid with p-methylaniline to yield an intermediate, which is subsequently hydrolyzed in an organic acid and then reacted with ammonia water to produce this compound. google.compatsnap.com

The table below summarizes the key steps and conditions outlined in the patent for the synthesis starting from mucochloric acid.

| Step | Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Mucochloric Acid | p-Methylaniline | Tetrahydrofuran (THF) / Water | -5 to 10 °C | 3-(p-toluidino)-2-chloroacrolein p-toluidine hydrochloride salt | google.com |

| 2 | Intermediate from Step 1 | Organic Acid (e.g., Acetic Acid) | Water | 90 to 100 °C | 3-(p-toluidino)-2-chloroacrolein | google.compatsnap.com |

| 3 | Intermediate from Step 2 | Ammonia Water (25%) | Toluene (for extraction) | 45 °C | This compound | patsnap.com |

Advanced and Emerging Synthetic Techniques

The drive for safer, more efficient, and scalable chemical manufacturing has led to the adoption of advanced techniques like continuous-flow synthesis. These methods offer superior control over reaction parameters and can be particularly advantageous for handling hazardous reagents or highly exothermic reactions.

Continuous-flow chemistry is a powerful technology that offers significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.orgrsc.org While specific literature detailing a continuous-flow synthesis for this compound or its direct chloroacrolein precursors is not widely available, the principles of flow chemistry can be applied to established synthetic routes.

For instance, the chlorination of acrolein derivatives is a prime candidate for a flow process. Research has demonstrated the successful use of continuous-flow reactors for various chlorination and oxidation reactions, including the in situ generation of elemental chlorine from reagents like sodium hypochlorite (B82951) (NaOCl) and hydrochloric acid (HCl). rsc.orgvapourtec.com A conceptual flow process for a chloroacrolein intermediate could involve pumping a stream of an acrolein precursor and a stream of an in situ-generated chlorinating agent into a static mixer, followed by passage through a temperature-controlled reactor coil. The short residence times and excellent heat transfer in such systems would allow for precise control of the reaction, minimizing byproduct formation and improving safety by generating and consuming the hazardous chlorinating agent in small quantities continuously. researchgate.netnih.gov This methodology would be particularly beneficial for managing the exothermicity and potential hazards associated with chlorination reactions.

Methodologies for Analytical Characterization of Synthetic Products

The unambiguous identification and purity assessment of this compound are essential. This is achieved through a combination of standard spectroscopic and chromatographic techniques. Each method provides specific information about the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies, such as the amine (N-H), aldehyde (C=O), alkene (C=C), and carbon-chlorine (C-Cl) bonds.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the presence of chlorine is readily identified by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) in the molecular ion peak.

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the synthesized product and for monitoring the progress of the reaction.

While specific, published spectra for this compound are not readily found in peer-reviewed journals, the expected data can be predicted based on its chemical structure. The following table outlines the anticipated analytical data for the compound.

| Analytical Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet or doublet, ~9.0-10.0 ppm |

| Vinyl Proton (=CH-) | Singlet or doublet, ~7.0-8.0 ppm | |

| Amine Protons (-NH₂) | Broad singlet, variable shift | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-195 ppm |

| Alkene Carbon (C-Cl) | ~120-130 ppm | |

| Alkene Carbon (C-N) | ~150-160 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | ~3200-3400 cm⁻¹ (two bands) |

| C=O Stretch (Aldehyde) | ~1670-1690 cm⁻¹ | |

| C=C Stretch (Alkene) | ~1600-1650 cm⁻¹ | |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | Isotopic peaks at m/z 105 and 107 (approx. 3:1 ratio) |

Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Chloroacrolein

Fundamental Reactivity Patterns

The reactivity of 3-Amino-2-chloroacrolein is governed by the interplay of its constituent functional groups: an amino group, a carbon-carbon double bond, a chloro substituent, and an aldehyde. This unique combination creates a molecule with distinct electronic properties, rendering it susceptible to a variety of chemical transformations.

Electrophilic and Nucleophilic Characterization of Reactive Centers

The electronic landscape of this compound reveals several sites prone to either nucleophilic or electrophilic attack. The resonance delocalization of the nitrogen lone pair across the double bond and onto the carbonyl oxygen significantly influences the electron density distribution within the molecule.

Nucleophilic Centers:

Nitrogen Atom: The amino group, with its lone pair of electrons, is the primary nucleophilic center. However, its nucleophilicity is somewhat diminished due to the delocalization of the lone pair into the conjugated system.

Oxygen Atom: The carbonyl oxygen possesses lone pairs and can act as a nucleophile, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated.

Electrophilic Centers:

Carbonyl Carbon (C1): The carbonyl carbon is a prominent electrophilic site due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

Carbon at position 2 (C2): This carbon is bonded to an electron-withdrawing chlorine atom, rendering it electrophilic and a key site for nucleophilic substitution reactions.

Interactive Data Table: Predicted Reactive Sites in this compound

| Atom | Predicted Character | Reasoning |

| Carbonyl Carbon (C1) | Electrophilic | Polarization of the C=O bond |

| Carbon (C2) | Electrophilic | Attached to electronegative Chlorine |

| Carbon (C3) | Electrophilic (context-dependent) | Conjugation with carbonyl group |

| Nitrogen | Nucleophilic | Lone pair of electrons |

| Oxygen | Nucleophilic | Lone pairs of electrons |

Types of Chemical Transformations

The diverse reactive sites within this compound allow it to undergo a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Derived Products

While specific studies on the oxidation of this compound are not extensively documented, the aldehyde functional group is susceptible to oxidation to a carboxylic acid. The presence of the amino and chloro groups may influence the reaction conditions required.

Potential Oxidation Products:

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., Tollens' reagent) | 3-Amino-2-chloroacrylic acid |

| Strong Oxidants (e.g., KMnO4) | Potential for cleavage of the molecule |

It is also conceivable that under certain oxidative conditions, the enamine functionality could be targeted, potentially leading to more complex reaction pathways and products.

Reduction Reactions Leading to Alcohol and Amine Derivatives

The carbonyl group and the carbon-carbon double bond are the primary sites for reduction. The choice of reducing agent will determine the extent of reduction.

Reduction of the Aldehyde: The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-amino-2-chloro-2-propen-1-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH4).

Reduction of the Double Bond: Catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd/C) could potentially reduce the carbon-carbon double bond, leading to 3-amino-2-chloropropanal.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), could potentially reduce both the aldehyde and the double bond, and possibly even effect the displacement of the chlorine atom, leading to a variety of saturated amino alcohols.

Interactive Data Table: Potential Reduction Products of this compound

| Reducing Agent | Primary Functional Group Targeted | Potential Product |

| Sodium Borohydride (NaBH4) | Aldehyde | 3-Amino-2-chloro-2-propen-1-ol |

| Catalytic Hydrogenation (H2/Pd) | C=C Double Bond | 3-Amino-2-chloropropanal |

| Lithium Aluminum Hydride (LiAlH4) | Aldehyde, C=C Double Bond, C-Cl bond | Complex mixture of saturated amino alcohols |

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, a key reaction for the derivatization of this molecule.

The mechanism of nucleophilic substitution at a vinylic carbon, such as C2 in this compound, can be complex and is generally more difficult than at a saturated sp3 carbon. The two primary mechanisms to consider are addition-elimination and elimination-addition.

Elimination-Addition Mechanism: This mechanism would involve the initial elimination of HCl to form a highly reactive carbene or allene (B1206475) intermediate, which is then attacked by the nucleophile. This pathway is generally less common for this type of substrate.

Displacement by Hydroxyl Nucleophiles: Reaction with a hydroxide (B78521) source, such as sodium hydroxide, would likely proceed via an addition-elimination mechanism to yield 3-amino-2-hydroxyacrolein.

Displacement by Alkyl Nucleophiles: Reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can act as sources of alkyl nucleophiles. The reaction would likely involve nucleophilic attack at the C2 position, displacing the chloride and forming a new carbon-carbon bond. However, these strong nucleophiles could also potentially react with the aldehyde group. Careful control of reaction conditions would be necessary to achieve selective substitution at the chlorine atom.

Reactions Involving the Vinylogous Amide Moiety

The chemical behavior of this compound is significantly influenced by the presence of a vinylogous amide moiety. This structural feature, characterized by a conjugated system of an amine and a carbonyl group separated by a carbon-carbon double bond, results in delocalization of electron density across the N-C=C-C=O framework. This delocalization imparts specific reactivity patterns to the molecule, particularly at the nitrogen atom and the β-carbon, making them susceptible to reactions with electrophiles.

Due to the electron-donating effect of the amino group, which is transmitted through the conjugated π-system, the nucleophilicity of the β-carbon is enhanced. This makes the molecule reactive towards a variety of electrophilic reagents. While specific studies on this compound are limited, the reactivity of analogous vinylogous amides suggests that it would readily participate in reactions such as alkylation, acylation, and addition to polarized double bonds. For instance, the reaction of similar vinylogous amides with alkyl halides or acyl chlorides would be expected to occur at the β-carbon, leading to the formation of β-substituted derivatives. The general reactivity of vinylogous functional groups often mirrors that of the parent functional group, suggesting that the electronic effects are effectively transmitted through the conjugated system. wikipedia.org

Furthermore, the amino group itself can act as a nucleophile, although its reactivity is tempered by the delocalization of its lone pair into the conjugated system. Under certain conditions, particularly with strong electrophiles, reactions at the nitrogen atom may compete with reactions at the β-carbon. The presence of the chlorine atom at the α-position also influences the electronic distribution and steric accessibility of the reactive sites, potentially modulating the regioselectivity of electrophilic attack.

| Reactant Type | Potential Reaction Product with this compound | Rationale based on Vinylogous Amide Reactivity |

| Alkyl Halide (R-X) | 3-Amino-2-chloro-3-alkylacrolein | Electrophilic attack at the nucleophilic β-carbon. |

| Acyl Chloride (RCOCl) | 3-Amino-2-chloro-3-acylacrolein | Acylation at the electron-rich β-carbon. |

| Aldehyde (R'CHO) | Adduct via vinylogous aldol-type reaction | Nucleophilic attack of the β-carbon on the electrophilic carbonyl carbon. |

Aldehyde Group Reactivity (e.g., Condensation, Addition)

The aldehyde functional group in this compound exhibits typical reactivity for α,β-unsaturated aldehydes, participating in both condensation and addition reactions. The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles.

Condensation Reactions: A prominent reaction of aldehydes is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org It is anticipated that this compound would undergo Knoevenagel condensation with reagents like malononitrile (B47326) or ethyl cyanoacetate. The reaction would proceed via nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a new, more extended conjugated system. Such reactions are of significant interest in organic synthesis for the construction of complex molecules. nih.govnih.gov For example, the reaction of 3-(dimethylamino)acrolein, a related vinylogous amide, with cyanoacetic acid derivatives is a key step in the synthesis of 2-chloronicotinic acid derivatives. wikipedia.org

Addition Reactions: As an α,β-unsaturated aldehyde, this compound is susceptible to nucleophilic addition at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition). The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, such as enamines, Gilman reagents (lithium dialkylcuprates), and thiols, generally favor 1,4-conjugate addition to the β-carbon. nih.govresearchgate.netrsc.org The resulting enolate from a Michael addition can then be protonated to yield the β-substituted aldehyde. The presence of the amino and chloro substituents on the double bond will sterically and electronically influence the accessibility and reactivity of the β-position towards Michael donors.

| Reaction Type | Reagent | Expected Product |

| Knoevenagel Condensation | Malononitrile, Base | 2-Chloro-5-amino-5-cyano-2,4-pentadienal |

| Michael Addition | Thiol (RSH) | 3-Amino-2-chloro-3-(alkylthio)propanal |

| 1,2-Addition | Grignard Reagent (RMgX) | 1-(3-Amino-2-chlorovinyl)alkanol |

Intermolecular Interactions and Self-Assembly Phenomena

Dimerization and Polymerization Tendencies of Related Chloroacrolein Structures

Dimerization: α,β-Unsaturated aldehydes are known to undergo dimerization reactions, particularly Diels-Alder [4+2] cycloadditions, where one molecule acts as the diene and the other as the dienophile. For acrolein itself, this dimerization occurs upon heating to yield 2-formyl-3,4-dihydro-2H-pyran. Given the conjugated diene-like structure within this compound, a similar [4+2] dimerization could be envisaged, although the electronic and steric effects of the amino and chloro substituents would likely influence the feasibility and regioselectivity of such a reaction. Studies on α,β-unsaturated selenoaldehydes have shown that they undergo regioselective [4+2] dimerization. acs.orgnih.gov Research on other aldehyde systems has also noted dimerization through the formation of intermolecular hydrogen bonds. researchgate.net

Applications of 3 Amino 2 Chloroacrolein As a Key Synthetic Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of 3-amino-2-chloroacrolein makes it an excellent precursor for constructing various nitrogen-containing heterocyclic compounds, which are foundational scaffolds in many biologically active molecules. openmedicinalchemistryjournal.com Its ability to react with binucleophilic reagents leads to the formation of stable ring systems.

Notably, it is employed in the synthesis of substituted pyrazoles and pyrimidines. nih.govmdpi.com For instance, the reaction of this compound derivatives with hydrazine (B178648) can yield 3-aminopyrazole (B16455) structures. mdpi.comgoogle.com Similarly, condensation reactions with compounds containing active methylene (B1212753) groups in the presence of a base can lead to the formation of substituted pyridines and pyrimidines. The bifunctional nature of the acrolein backbone allows for sequential reactions that efficiently build these complex heterocyclic cores. mdpi.com Pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry, can also be synthesized using strategies that may involve intermediates derived from precursors like this compound. nih.gov

| Heterocyclic System | General Synthetic Approach | Reference |

|---|---|---|

| Pyrazoles | Condensation with hydrazine derivatives. | nih.govmdpi.com |

| Pyrimidines | Cyclocondensation with amidines or other suitable C-N-C fragments. | nih.gov |

| Pyridines | Condensation with activated methylene compounds (ketones, nitriles). | google.com |

Utility in the Formation of Complex Organic Architectures

Beyond simple heterocycles, this compound is instrumental in constructing more elaborate molecular frameworks.

As a functionalized α,β-unsaturated aldehyde (enal), this compound is an effective three-carbon (C3) synthon. This characteristic is fundamental to its role in building larger molecules that feature enone or related unsaturated systems. In multi-step syntheses, it can be used to introduce a propenal fragment that is subsequently elaborated. For example, in condensation reactions such as the synthesis of Etoricoxib, it reacts with a ketone to form a bipyridine system, which is a complex conjugated structure. google.com This transformation relies on the inherent reactivity of the enal system to form new carbon-carbon and carbon-nitrogen bonds, ultimately leading to more complex unsaturated architectures.

A specific and valuable application of this intermediate is in the synthesis of heterocycles bearing trihalomethyl groups, such as the trichloromethyl (-CCl₃) moiety. These groups can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. A documented pathway involves the reaction of enaminones with trichloroacetonitrile (B146778) to produce 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. nih.gov These adducts, which are structurally related to elaborated forms of this compound, can then undergo cyclization with hydrazine to afford 5-(trichloromethyl)-substituted 3-aminopyrazoles in good yields. nih.gov This method provides a direct route to incorporating a trichloromethyl group into a pyrazole (B372694) ring, a common scaffold in pharmacologically active compounds.

Intermediate in the Production of Pharmaceutically Relevant Compounds

The utility of this compound as a versatile intermediate is most prominent in the pharmaceutical industry, where it serves as a key starting material for synthesizing high-value active pharmaceutical ingredients (APIs).

| Reactant 1 | Reactant 2 (Key Intermediate) | Product Core Structure |

|---|---|---|

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethan-1-one | This compound | 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine |

Protease inhibitors are a critical class of drugs used in the treatment of viral diseases and cancer. ku.edu Many of these inhibitors feature heterocyclic scaffolds as their core structural element. nih.gov Given that this compound is a proficient precursor for a variety of nitrogen-containing heterocycles, such as pyrazoles and pyridines, it serves as a valuable intermediate in the synthesis of compound libraries for screening for protease inhibitory activity. nih.gov For instance, novel inhibitors of aminopeptidase (B13392206) P containing 3-amino-2-hydroxy acid motifs have been developed. nih.govscilit.com While not a direct application, the ability of this compound to provide the foundational architecture for diverse heterocyclic systems makes it a relevant building block in the broader effort to design and synthesize new and effective protease inhibitors. ku.edu

Role in the Development of Anti-Hypertensive Compounds

Information regarding the specific role of this compound as a key synthetic intermediate in the development of anti-hypertensive compounds is not available in the reviewed scientific literature.

Emerging Applications in Materials Science

There is no information in the public domain detailing the emerging applications of this compound in materials science.

Applications in the Formulation of Protective Coatings

There are no available research findings or data on the application of this compound in the formulation of protective coatings.

Derivatives of 3 Amino 2 Chloroacrolein: Synthesis and Functional Diversification

Strategies for Derivative Design and Synthesis

The design of 3-amino-2-chloroacrolein derivatives hinges on the strategic manipulation of its three key functional groups: the aldehyde, the primary amine, and the chloro substituent. Synthetic strategies are crafted to selectively target one or more of these sites, leading to a broad spectrum of molecular architectures. Key approaches include:

Modification of the Aldehyde Group: This involves oxidation to a carboxylic acid or reduction to an alcohol, providing derivatives with altered electronic and steric properties.

Functionalization of the Amino Group: The primary amine can be transformed into a variety of substituted amines, amides, or imines, which can significantly influence the molecule's reactivity and potential for further chemical transformations.

Substitution of the Chloro Group: Nucleophilic substitution of the chlorine atom allows for the introduction of a wide range of functionalities, thereby diversifying the chemical space of the resulting derivatives.

These strategies enable the systematic tuning of the molecule's electronic and steric characteristics, which in turn dictates its reactivity profile and potential applications in the synthesis of more complex chemical structures.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is a methodical process targeting its key reactive sites. Below are detailed explorations into the preparation of specific classes of these derivatives.

Preparation of Oxidized (Oxo) Derivatives

The aldehyde functionality of this compound can be oxidized to a carboxylic acid to yield 3-amino-2-chloroacrylic acid. This transformation can be achieved using a variety of oxidizing agents. Common methods include the use of mild oxidants like silver oxide (Ag₂O) or more potent ones such as potassium permanganate (B83412) (KMnO₄) under controlled pH and temperature to prevent unwanted side reactions. The general reaction is as follows:

General Reaction for Oxidation: C₃H₄ClNO + [O] → C₃H₄ClNO₂

| Oxidizing Agent | Typical Conditions | Product |

| Silver(I) oxide (Ag₂O) | Aqueous ammonia (B1221849) or NaOH | 3-Amino-2-chloroacrylic acid |

| Potassium permanganate (KMnO₄) | Basic, cold | 3-Amino-2-chloroacrylic acid |

| Chromium trioxide (CrO₃) | Jones' reagent (acetone, H₂SO₄) | 3-Amino-2-chloroacrylic acid |

Synthesis of Reduced (Alcohol, Amine) Derivatives

Reduction of the aldehyde group in this compound leads to the corresponding alcohol, 3-amino-2-chloroallyl alcohol. This is typically accomplished using hydride-based reducing agents.

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation. The reaction is generally rapid and proceeds at room temperature.

General Reaction for Aldehyde Reduction: C₃H₄ClNO + [H] → C₃H₆ClNO

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | 3-Amino-2-chloroallyl alcohol |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | 3-Amino-2-chloroallyl alcohol |

This table outlines standard reduction methodologies applicable to α,β-unsaturated aldehydes.

Further reduction of the intermediate alcohol or direct reduction of the acrolein can potentially lead to the corresponding amine, although this would require more vigorous conditions and may be complicated by the presence of other reactive groups.

Creation of Substituted Amine and Halogen Variants

The primary amino group of this compound can be readily functionalized. For instance, reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acylated derivatives.

Synthesis of N-Acetyl Derivative: C₃H₄ClNO + CH₃COCl → C₅H₆ClNO₂ + HCl

The chloro group, being attached to a vinylic carbon, is generally less reactive towards nucleophilic substitution than an alkyl halide. However, under specific conditions, such as with strong nucleophiles or with transition metal catalysis, substitution can be achieved. For example, reaction with a secondary amine could potentially yield a di-substituted enamine.

Impact of Derivatization on Chemical Reactivity Profiles

The derivatization of this compound significantly alters its chemical reactivity. These changes are a direct consequence of the modification of its functional groups, which in turn affects the electronic distribution and steric environment of the molecule.

Electronic Effects:

Oxidation to a Carboxylic Acid: The electron-withdrawing nature of the carboxyl group deactivates the double bond towards electrophilic attack but can activate it for nucleophilic conjugate addition.

Reduction to an Alcohol: The conversion of the aldehyde to an alcohol reduces the electron-withdrawing character at that position, which may slightly increase the electron density of the double bond.

Amine Substitution: Acylation of the amino group introduces an electron-withdrawing acyl group, which decreases the electron-donating ability of the nitrogen. This can influence the reactivity of the entire conjugated system.

Steric Effects: The introduction of bulky substituents on the amino group can sterically hinder reactions at adjacent positions, including the double bond and the chloro group. This can be strategically used to direct the outcome of subsequent reactions.

Expanding the Synthetic Utility of this compound Derivatives

The functionalized derivatives of this compound serve as versatile intermediates for the synthesis of a broader range of complex molecules, particularly heterocycles.

The oxidized derivative, 3-amino-2-chloroacrylic acid , and its esters can be used in the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, condensation reactions with bifunctional nucleophiles can lead to the formation of pyrimidines, oxazines, and other related ring systems.

The reduced derivative, 3-amino-2-chloroallyl alcohol , provides a platform for further transformations. The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions. Alternatively, the allylic alcohol can participate in various transition-metal-catalyzed cross-coupling reactions.

Derivatives with substituted amino groups offer fine-tuning of reactivity. For instance, the use of a protecting group on the amine allows for selective reactions at other parts of the molecule. Subsequent deprotection reveals the primary amine for further functionalization. These derivatives are valuable in the construction of substituted pyridines and other nitrogen-containing aromatic compounds.

Computational and Theoretical Investigations of 3 Amino 2 Chloroacrolein

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule. For 3-Amino-2-chloroacrolein, methods like Density Functional Theory (DFT) can provide a detailed picture of its molecular orbitals, charge distribution, and bonding characteristics. The presence of the amino group, the chlorine atom, and the carbonyl group on a conjugated backbone leads to a complex electronic structure.

A key aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to have significant contributions from the amino group and the C=C double bond, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be centered on the carbonyl group and the C=C double bond, indicating the propensity for nucleophilic attack at the carbonyl carbon and the β-carbon.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. Theoretical calculations can provide quantitative values for these orbital energies, as illustrated in the representative table below, which is based on typical values for similarly substituted acroleins.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | -0.5 | C=O (π), C=C (π) |

| LUMO | -1.8 | C=O (π), C=C (π) |

| HOMO | -6.2 | N (p), C=C (π) |

| HOMO-1 | -7.5 | Cl (p), C=O (n) |

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate bonding. It allows for the study of charge transfer interactions between filled and vacant orbitals, providing insights into hyperconjugative and resonance effects. For this compound, NBO analysis would likely reveal strong delocalization of the nitrogen lone pair into the π-system of the double bond and the carbonyl group, confirming the enamine character.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the preferred shapes (conformers) of a molecule and the energy barriers between them.

For this compound, the primary degrees of freedom for conformational changes are the rotation around the C-C single bonds and the C-N bond. The planarity of the molecule is favored by the conjugation between the amino group, the double bond, and the carbonyl group. However, steric hindrance between the substituents, particularly the chlorine atom and the amino group, may lead to deviations from planarity.

MD simulations could be employed to study the rotational barriers around these key bonds and to identify the most stable conformers. The relative energies of different conformers would depend on a delicate balance between electronic effects (conjugation) and steric effects. It is likely that the molecule adopts a largely planar conformation to maximize π-orbital overlap, with possible slight torsions to alleviate steric strain. The existence of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen or the chlorine atom could also influence the conformational preferences, and this can be investigated through MD simulations.

The following table provides a hypothetical representation of the type of data that could be obtained from a conformational analysis of this compound, illustrating the relative energies of different conformers defined by key dihedral angles.

| Conformer | Dihedral Angle (O=C-C=C) (°) | Dihedral Angle (C=C-N) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| I (Planar s-trans) | 180 | 180 | 0.0 |

| II (Planar s-cis) | 0 | 180 | 2.5 |

| III (Twisted) | 150 | 160 | 1.8 |

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By locating transition states and calculating activation energies, theoretical studies can predict the feasibility and selectivity of different reaction pathways.

For this compound, several reaction types could be investigated. Given its electronic structure, the molecule is susceptible to both electrophilic and nucleophilic attack. The enamine character of the molecule makes the β-carbon nucleophilic and prone to reaction with electrophiles. The carbonyl group, on the other hand, is a classic electrophilic site, susceptible to attack by nucleophiles.

Theoretical studies could model the reaction of this compound with various reagents. For example, the mechanism of electrophilic addition to the double bond could be elucidated by calculating the structures and energies of the intermediates and transition states. Similarly, the nucleophilic addition to the carbonyl group can be studied to understand its reactivity towards different nucleophiles.

The presence of the chlorine atom as a potential leaving group also opens up the possibility of nucleophilic substitution reactions. Computational studies could compare the activation barriers for addition versus substitution pathways to predict the likely outcome of a reaction.

A representative data table for a hypothetical reaction, such as the alkylation of the β-carbon, is shown below. This table illustrates how computational chemistry can provide quantitative data on the thermodynamics and kinetics of a reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | [C₃H₄ClNO---CH₃I]‡ | +15.2 |

| Intermediate | [C₃H₄ClNO-CH₃]⁺ + I⁻ | -5.8 |

| Products | Alkylated Product + HI | -12.5 |

Future Research Directions and Prospects for 3 Amino 2 Chloroacrolein Chemistry

Development of Sustainable and Green Synthetic Methodologies

The current synthetic routes to 3-Amino-2-chloroacrolein, while effective, often rely on traditional methodologies that may not align with the modern principles of green chemistry. For instance, a patented method starts from mucochloric acid and involves multiple steps with reagents like p-methylaniline and solvents such as tetrahydrofuran (B95107). google.com While this method improved upon older routes using more toxic reagents, there is significant room for improvement. google.com Future research should focus on developing more sustainable and efficient synthetic protocols.

Drawing inspiration from recent advancements in the green synthesis of related β-enaminones, several promising avenues emerge:

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the successful synthesis of β-enaminones by simply heating β-dicarbonyl compounds with amines at elevated temperatures without any catalyst or solvent. ajgreenchem.com This approach offers high atom economy, simplicity, and easy product separation.

Heterogeneous Catalysis: The use of solid-supported catalysts like polyphosphoric acid on silica (B1680970) gel (PPA-SiO₂) or silica sulfuric acid (SSA) can facilitate the reaction under solvent-free conditions, often with high yields and selectivity. mdpi.comresearchgate.net These catalysts are typically inexpensive, easy to handle, and recyclable, minimizing waste.

Advanced Catalytic Systems: Noble metal catalysts, such as a combination of gold(I) and silver(I), have been shown to be highly efficient for β-enaminone synthesis under solvent-free conditions at room temperature. nih.gov Exploring similar catalytic systems could lead to milder and more efficient routes to this compound.

Photochemical Methods: Visible-light-induced, photocatalyst-free methods are at the forefront of green chemistry. rsc.org Applying such photochemical strategies could drastically reduce the energy requirements and avoid the need for metal catalysts.

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference Concept |

|---|---|---|---|

| Conventional Method (e.g., from Mucochloric Acid) | Multi-step; uses organic solvents (THF); reagents like p-methylaniline. | Established and proven route. | google.com |

| Solvent-Free Thermal Synthesis | Heating reactants without solvent or catalyst. | High atom economy; no solvent waste; simplified workup. | ajgreenchem.com |

| Heterogeneous Solid Acid Catalysis (e.g., PPA-SiO₂) | Solvent-free; recyclable catalyst. | Environmentally benign; cost-effective; high selectivity. | mdpi.com |

| Photocatalyst-Free Visible Light Synthesis | Uses visible light as an energy source; avoids catalysts. | Energy efficient; environmentally friendly; mild reaction conditions. | rsc.org |

Unveiling Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely underexplored, with its primary reported reaction being condensation to form a pyridine (B92270) ring in the synthesis of Etoricoxib. The molecule’s structure, however, suggests a multitude of potential transformations that remain to be unveiled. Its functionality is analogous to other versatile building blocks like 2-chloroquinoline-3-carbaldehydes, which are extensively used in the synthesis of fused heterocyclic systems. nih.gov

Future research should investigate:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. mdpi.com this compound is an ideal candidate for MCRs, where the aldehyde, amino group, and activated double bond can all participate. This could provide rapid access to libraries of complex heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles. researchgate.netorganic-chemistry.org

Cycloaddition Reactions: The electron-deficient double bond, influenced by the aldehyde and chloro groups, makes this compound a potential dienophile in [4+2] cycloadditions (Diels-Alder reactions) or a participant in [2+2] cycloadditions. wikipedia.orglibretexts.orgstudy.com These reactions would enable the construction of novel carbocyclic and heterocyclic ring systems that are otherwise difficult to access.

Reactions at the C-Cl Bond: The vinyl chloride moiety can be a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 2-position.

Derivatization of the Amino and Aldehyde Groups: Beyond simple condensation, the amino and aldehyde groups can be used as handles for a wide range of chemical transformations, leading to the synthesis of Schiff bases, enamides, and other valuable intermediates.

Exploration of Undiscovered Applications in Advanced Organic Synthesis

By unlocking the novel reactivity described above, a host of new applications for this compound in advanced organic synthesis will emerge. The primary future application lies in its use as a scaffold for diversity-oriented synthesis of novel heterocyclic compounds.

Medicinal Chemistry: Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.govfrontiersin.org The exploration of MCRs and cycloaddition reactions with this compound could lead to the discovery of new molecular entities with potential biological activity. The presence of a chlorine atom is often beneficial in drug candidates, as it can enhance properties like metabolic stability and binding affinity. nih.gov

Functional Materials: The conjugated π-system of this compound and its derivatives could be exploited in the synthesis of organic functional materials, such as dyes, sensors, or organic electronics. The ability to tune the electronic properties through substitution reactions at various positions on the molecule makes it an attractive starting point for materials discovery.

Interdisciplinary Research Integrating Synthesis with Computational Predictions

To guide and accelerate the exploration of this compound chemistry, an interdisciplinary approach that combines synthetic experimentation with computational modeling is essential. Density Functional Theory (DFT) and other computational methods can provide profound insights into the molecule's behavior. rsc.orgscirp.org

Future interdisciplinary research should focus on:

Predicting Reactivity and Selectivity: Computational analysis can predict the most likely sites of reaction (regioselectivity) and the stereochemical outcome of potential reactions, such as cycloadditions. smu.edu This can help chemists design experiments more efficiently and target specific desired products.

Elucidating Reaction Mechanisms: Theoretical studies can map out the energy profiles of potential reaction pathways, identifying transition states and intermediates. smu.eduresearchgate.net This knowledge is crucial for understanding why a reaction proceeds in a certain way and for optimizing reaction conditions.

In Silico Screening: The electronic properties (e.g., HOMO-LUMO energies) of novel compounds synthesized from this compound can be calculated to predict their potential as functional materials or to perform initial virtual screening for biological activity through molecular docking studies. scirp.orgresearchgate.net

| Research Area | Computational Tool/Method | Objective and Potential Impact | Reference Concept |

|---|---|---|---|

| Reaction Prediction | DFT, Frontier Molecular Orbital (FMO) Theory | Predict regioselectivity and stereoselectivity of novel reactions (e.g., cycloadditions), reducing experimental trial-and-error. | smu.edu |

| Mechanism Elucidation | Transition State Searching, Intrinsic Reaction Coordinate (IRC) analysis | Understand detailed reaction pathways, enabling optimization of conditions for higher yields and fewer byproducts. | researchgate.net |

| Virtual Screening | Molecular Docking, QSAR | Prioritize novel derivatives for synthesis and biological testing based on predicted binding to therapeutic targets. | scirp.org |

| Materials Design | Time-Dependent DFT (TD-DFT) | Predict electronic and photophysical properties (e.g., absorption/emission spectra) of new derivatives for materials applications. | researchgate.net |

By pursuing these interconnected research avenues, the scientific community can elevate this compound from a known intermediate to a versatile and widely used building block in modern organic chemistry.

Q & A

Q. What are the established synthetic routes for 3-Amino-2-chloroacrolein, and how can purity be optimized?

The synthesis of this compound (CAS 221615-73-2) typically involves controlled chlorination and amination of acrolein derivatives. A common approach includes reacting acrolein with chlorinating agents (e.g., Cl₂ or SOCl₂) under inert conditions, followed by amination using ammonia or urea derivatives. Purity optimization requires rigorous solvent selection (e.g., anhydrous THF or DCM) and purification via column chromatography or recrystallization . Analytical validation using HPLC (≥99% purity) is critical for reproducibility in downstream applications .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

- NMR : ¹H/¹³C NMR to confirm the presence of the α,β-unsaturated aldehyde and amino-chloro substituents.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- LC-MS : High-resolution mass spectrometry to verify molecular ion peaks (C₃H₅ClNO, MW 105.53 g/mol).

- TLC : Monitoring reaction progress using silica plates with UV visualization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous chlorinated amines require:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor in heterocyclic chemistry, particularly in synthesizing pyridine derivatives for drug candidates like etoricoxib. Its α,β-unsaturated aldehyde group enables Michael additions or cyclization reactions to form nitrogen-containing heterocycles .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Design a stability study by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs). Kinetic analysis (Arrhenius plots) can predict shelf-life. Note: Chlorinated aldehydes are prone to hydrolysis under alkaline conditions, forming carboxylic acid derivatives .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Systematic Review : Cross-reference primary literature (e.g., European Journal of Organic Chemistry) for reaction conditions (solvent, catalyst, stoichiometry).

- Controlled Replication : Reproduce conflicting experiments with standardized reagents.

- Computational Modeling : Use DFT calculations to compare activation energies for proposed reaction pathways .

Q. What experimental designs are suitable for studying the environmental degradation of this compound?

- Photolysis : Expose aqueous solutions to UV light (254 nm) and analyze by GC-MS for chloroform or CO₂ byproducts.

- Biodegradation : Use soil or microbial consortia (e.g., Pseudomonas spp.) in batch reactors; track chloride ion release via ion chromatography.

- Ecotoxicity : Conduct Daphnia magna or algae assays to assess LC₅₀ values .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

Q. How can this compound be integrated into multi-step syntheses of complex heterocycles?

- Stepwise Functionalization : Use the aldehyde group for condensation with amines (e.g., Strecker synthesis), followed by cyclization.

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Heck or Suzuki) to append aryl groups.

- Case Study : In etoricoxib synthesis, it forms a pyridine core via cyclocondensation with β-keto esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.